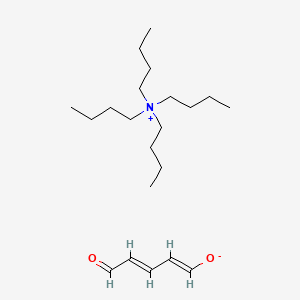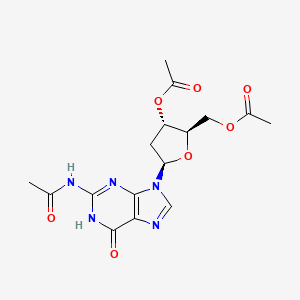
3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The chemical synthesis of nucleosides similar to 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine often involves multiple steps, including the conversion of 2'-deoxyguanosine into various derivatives through reactions like tricyclic isopropeno derivatives formation, methylation, and the removal of blocking systems. For instance, the synthesis of 3-methyl-2'-deoxyguanosine from 2'-deoxyguanosine is achieved through a sequence of reactions that ultimately result in compounds known for their spontaneous glycosidic bond hydrolysis under physiological conditions (Golankiewicz, Ostrowski, & Folkman, 1990).
Molecular Structure Analysis
Modifications to the Hoogsteen edge of 2'-deoxyguanosine, such as the addition of acetyl groups, have been shown to increase the stability and specificity of G-quadruplex formations. This is due to enhanced noncovalent interactions like hydrogen bonds and pi-stacking, which are crucial for the molecular structure's stability and functionality (Gubala, Betancourt, & Rivera, 2004).
Chemical Reactions and Properties
Singlet oxygen reactions with 2'-deoxyguanosine and its derivatives highlight the complex chemistry involving nucleosides. These reactions result in significant oxidation products, elucidating the reactivity of guanosine derivatives under oxidative stress conditions. The formation of such oxidation products demonstrates the sensitivity of guanosine derivatives to reactive oxygen species, impacting their chemical properties significantly (Ravanat & Cadet, 1995).
Physical Properties Analysis
The synthesis and characterization of various guanosine derivatives, including their acetyl and amine adducts, provide valuable insights into the physical properties of these compounds. These properties are essential for understanding the stability, solubility, and overall behavior of guanosine derivatives in biological systems and experimental conditions (Gillet & Schärer, 2002).
Applications De Recherche Scientifique
Biological Role and Research Implications Deoxyguanosine and its oxidative derivatives have been extensively studied for their roles in biological systems and potential therapeutic applications. The biological role of 8-oxo-2'-deoxyguanosine, a compound structurally related to deoxyguanosine, illustrates the significance of nucleoside derivatives in understanding oxidative stress and diseases associated with it. It has been utilized as a biomarker for oxidative damage, highlighting its involvement not only in mutagenic processes but also in gene regulation, DNA repair, inflammation control, and activation of antioxidant systems (Marmiy & Esipov, 2015). This underlines the compound's prospective utility in drug development and disease mitigation strategies.
DNA Damage and Carcinogenic Risk The formation of specific DNA adducts, such as those derived from reactions involving guanine bases, highlights the critical need to understand the mechanisms of DNA damage and its implications for carcinogenesis. Studies on compounds like 3-Nitrobenzanthrone demonstrate the genotoxic potential of environmental pollutants through DNA adduct formation, emphasizing the importance of research on nucleoside derivatives in assessing cancer risks associated with exposure to hazardous substances (Arlt, 2005).
Antioxidant Defense Mechanisms Research on nucleoside derivatives also extends to exploring antioxidant defense mechanisms within organisms. The study of oxidative stress biomarkers in clinical settings, particularly concerning type 2 diabetes and its complications, demonstrates the role of nucleic acid damage markers, including 8-hydroxy-2′-deoxyguanosine, in predicting disease progression and complications. Such markers offer insights into the underlying mechanisms of glucose toxicity and potential targets for pharmacotherapy (Bigagli & Lodovici, 2019).
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVGEMUNRNWBU-QJPTWQEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518063 |
Source


|
| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine | |
CAS RN |
193092-29-4 |
Source


|
| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


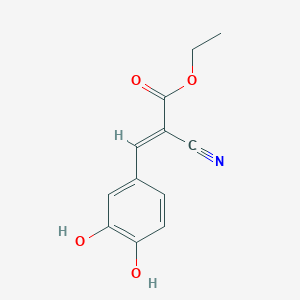
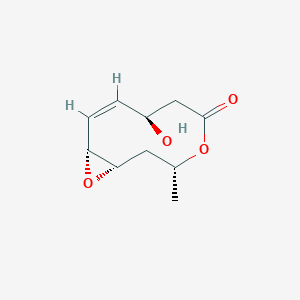
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)


![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

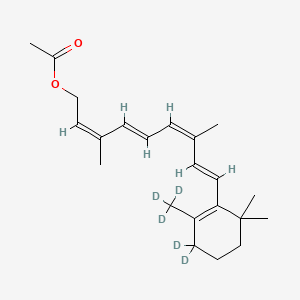
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
